Aminomebendazole

Beschreibung

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-amino-3H-benzimidazol-5-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-14-16-11-7-6-10(8-12(11)17-14)13(18)9-4-2-1-3-5-9/h1-8H,(H3,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMHHSJZGVOEFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200353 |

Source

|

| Record name | R-18986 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52329-60-9 |

Source

|

| Record name | Aminomebendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52329-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminomebendazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052329609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-18986 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52329-60-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-18986 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6Y3DED23D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Aminomebendazole: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomebendazole, a principal metabolite of the widely-used anthelmintic drug mebendazole, has emerged as a molecule of significant interest beyond its role in parasitology.[1][2] While the parent compound, mebendazole, is well-characterized for its inhibitory effects on parasitic microtubule polymerization, aminomebendazole presents a distinct pharmacological profile, notably as a novel heterocyclic inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3][4] This guide provides a comprehensive technical overview of aminomebendazole, from its fundamental chemical structure and properties to its metabolic origins, mechanism of action, and the analytical methodologies required for its study. This document is intended to serve as a foundational resource for researchers engaged in the study of benzimidazole derivatives, drug metabolism, and the development of novel therapeutics targeting inflammatory and proliferative diseases.

Chemical Identity and Physicochemical Properties

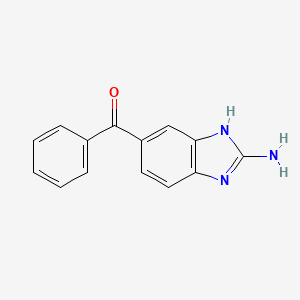

Aminomebendazole, systematically named (2-amino-3H-benzimidazol-5-yl)-phenylmethanone, is a benzophenone derivative characterized by a benzimidazole core.[1][5] Its chemical identity is established by its unique spectroscopic and physicochemical properties.

Caption: Chemical structure of Aminomebendazole.

Table 1: Chemical Identifiers and Physicochemical Properties of Aminomebendazole

| Property | Value | Reference |

| IUPAC Name | (2-amino-3H-benzimidazol-5-yl)-phenylmethanone | [5] |

| Synonyms | 2-Amino-5-benzoylbenzimidazole, AMBZ cpd, R 18986 | [1][5] |

| CAS Number | 52329-60-9 | [1] |

| Molecular Formula | C₁₄H₁₁N₃O | [1][5] |

| Molecular Weight | 237.26 g/mol | [1][5] |

| Appearance | Pale Yellow Solid | [1] |

| Melting Point | 192 °C | [1] |

| Boiling Point | 504.5 °C at 760 mmHg | [1] |

| Density | 1.351 g/cm³ | [1] |

| XLogP3 | 2.6 | [1] |

| Topological Polar Surface Area | 71.8 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Synthesis and Metabolic Formation

Aminomebendazole is primarily recognized as a metabolite of mebendazole, formed through reductive metabolism in vivo.[2][6] Understanding its formation requires an appreciation of the synthesis of its parent compound.

Synthesis of Mebendazole (Parent Compound)

The synthesis of mebendazole typically involves a multi-step process, a simplified representation of which is the reaction of 3,4-diaminobenzophenone with S-methylisothiourea sulfate and subsequent reaction with methyl chloroformate.[7]

Metabolic Conversion to Aminomebendazole

The primary metabolic pathways for mebendazole in the liver involve oxidation and reduction.[6] Aminomebendazole is formed via the reduction of a nitro group in a mebendazole precursor or related intermediate during synthesis, or potentially through other metabolic routes from mebendazole itself, although the exact enzymatic processes are not fully elucidated in the provided search results.

Caption: Metabolic formation of Aminomebendazole from Mebendazole.

Mechanism of Action

The pharmacological activity of aminomebendazole appears to diverge from its parent compound. While mebendazole's primary mechanism is the disruption of microtubule formation in parasites, aminomebendazole has been identified as a novel inhibitor of the NF-κB pathway.[1][4]

Inhibition of Tubulin Polymerization (Benzimidazole Class Effect)

Benzimidazoles, as a class, exert their anthelmintic effects by binding to the β-tubulin subunit of parasitic microtubules.[3][4][8] This binding inhibits the polymerization of tubulin dimers into microtubules, which are crucial for cellular processes such as glucose uptake and cell division.[3][4] The disruption of these functions leads to energy depletion and eventual death of the parasite.[4]

NF-κB Pathway Inhibition

Aminomebendazole has been specifically noted for its activity as a novel heterocyclic NF-κB inhibitor.[1] The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer. By inhibiting NF-κB, aminomebendazole has the potential to modulate these pathological processes. The precise molecular target of aminomebendazole within the NF-κB cascade warrants further investigation.

Caption: Proposed inhibition of the NF-κB signaling pathway by Aminomebendazole.

Analytical Methodologies

The accurate identification and quantification of aminomebendazole in biological matrices and pharmaceutical formulations are crucial for research and development. Chromatographic techniques, particularly when coupled with mass spectrometry, are the methods of choice.

Liquid Chromatography

High-performance liquid chromatography (HPLC) is a robust method for the separation and quantification of aminomebendazole.[2][9]

Experimental Protocol: LC Determination of Aminomebendazole in Biological Tissue [2][9]

-

Sample Preparation (Solid-Phase Extraction):

-

Homogenize the tissue sample.

-

Extract with an organic solvent such as ethyl acetate at a controlled pH (e.g., 7.5).

-

Add a non-polar solvent like n-hexane to the extract.

-

Apply the mixture to an aminopropyl solid-phase extraction (SPE) column for cleanup and concentration.

-

Elute the analyte with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 or ChromSpher B, is typically used.[2][10]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 6.2) is common.[2][10]

-

Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where aminomebendazole exhibits significant absorbance.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS is the preferred method.[10][11]

Experimental Protocol: LC-MS/MS Analysis [10]

-

Sample Preparation: Similar to the LC protocol, involving extraction and cleanup.

-

Chromatographic Conditions: As described for HPLC, optimized for compatibility with the mass spectrometer.

-

Mass Spectrometry Conditions:

-

Ionization: Atmospheric pressure electrospray ionization (ESI) is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for aminomebendazole.

-

Caption: General analytical workflow for Aminomebendazole quantification.

Spectroscopic Characterization

For unequivocal structure confirmation of synthesized or isolated aminomebendazole, a suite of spectroscopic techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the N-H stretches of the amine and imidazole, the C=O stretch of the ketone, and the aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition by providing a highly accurate mass of the molecular ion.

Pharmacological Profile

Metabolism

Aminomebendazole is a recognized metabolite of mebendazole.[2] The metabolism of benzimidazoles like mebendazole and the related albendazole primarily occurs in the liver, mediated by cytochrome P450 (CYP450) enzymes.[6][12][13] While the specific CYP isozymes responsible for the formation of aminomebendazole are not detailed in the provided search results, the extensive first-pass metabolism of the parent drug is a key feature of its pharmacology.[6]

Toxicology

Specific toxicological data for aminomebendazole is limited. However, the toxicology of the parent compound, mebendazole, and the benzimidazole class provides some context. At high doses, mebendazole can be associated with bone marrow suppression and elevated liver enzymes.[8] Toxicological studies on mebendazole in various animal models have investigated effects on the liver and testes.[14] Developmental toxicity is a concern for some benzimidazoles, such as albendazole.[15] Given that aminomebendazole is a metabolite, its toxicological profile should be independently evaluated, particularly concerning its unique NF-κB inhibitory activity, which could have different off-target effects compared to the parent compound.

Conclusion and Future Directions

Aminomebendazole is a multifaceted molecule that warrants significant scientific attention. As a metabolite of a widely used drug, its characterization is essential for a complete understanding of mebendazole's in vivo activity and safety profile. Furthermore, its identification as a novel NF-κB inhibitor opens up new avenues for therapeutic development in areas such as inflammation and oncology.

Future research should focus on:

-

Elucidating the specific molecular interactions of aminomebendazole with components of the NF-κB signaling pathway.

-

Conducting comprehensive in vitro and in vivo studies to evaluate its efficacy in models of inflammatory diseases and cancer.

-

Performing detailed toxicological and pharmacokinetic studies to establish a clear safety and ADME profile.

-

Developing and validating robust analytical methods for its quantification in various biological matrices to support clinical investigations.

The insights provided in this guide aim to equip researchers with the foundational knowledge necessary to explore the full potential of aminomebendazole as both a key metabolite and a promising therapeutic agent.

References

-

Hajee, C. A., & Haagsma, N. (1996). Liquid chromatographic determination of mebendazole and its metabolites, aminomebendazole and hydroxymebendazole, in eel muscle tissue. Journal of AOAC International, 79(3), 645–651. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aminomebendazole. PubChem Compound Database. Retrieved from [Link]

-

Hajee, C. A., & Haagsma, N. (1996). Liquid Chromatographic Determination of Mebendazole and its Metabolites, Aminomebendazole and Hydroxymebendazole, in Eel Muscle Tissue. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

-

De Ruyck, H., De Ridder, H., Van Renterghem, R., & Van Wambeke, F. (2000). Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver. Analyst, 125(8), 1511–1516. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). SID 135001815 - Aminomebendazole. PubChem Substance Database. Retrieved from [Link]

-

De Ruyck, H., De Ridder, H., Van Renterghem, R., & Van Wambeke, F. (2000). Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver. Analyst. Retrieved from [Link]

-

Puppala, M., & Patel, J. (2023). Mebendazole. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Walash, M. I., El-Enany, N., El-Adl, S. M., & El-Sattar, M. I. A. (2020). Use of eosin for green spectroscopic determination of mebendazole. Luminescence, 35(5), 685–692. Retrieved from [Link]

-

CAS. (n.d.). Aminomebendazole. CAS Common Chemistry. Retrieved from [Link]

-

Josh_Tutorials. (2020, May 8). MEBENDAZOLE SYNTHESIS. YouTube. Retrieved from [Link]

-

De Ruyck, H., De Ridder, H., Van Renterghem, R., & Van Wambeke, F. (2000). Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver. Analyst. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Mebendazole? Synapse. Retrieved from [Link]

-

Rathore, K., Ameta, U., Ojha, S., Sharma, R., & Talesara, G. L. (2007). Synthesis and Antibiotic Activity of Mebendazole Derivatives of Pharmacological Interest. E-Journal of Chemistry, 4(2), 166-172. Retrieved from [Link]

-

IJIRT. (n.d.). A Overview of Pharmacological Activities of Mebendazole as a potential Anthelmintic drug. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed metabolic pathways of albendazole (A) and fenbendazole (B) in human liver microsomes. Retrieved from [Link]

-

Wikipedia. (n.d.). Mebendazole. Retrieved from [Link]

-

Voronin, K., & Sereda, Y. (2012). A cell-based screen reveals that the albendazole metabolite, albendazole sulfone, targets Wolbachia. PLoS Pathogens, 8(9), e1002922. Retrieved from [Link]

-

Marsboom, R. (1973). Toxicologic studies on mebendazole. Toxicology and Applied Pharmacology, 24(3), 371–377. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Albendazole? Synapse. Retrieved from [Link]

-

Fetterer, R. H., & Plakas, S. M. (2012). Developmental toxicity of albendazole and its three main metabolites in zebrafish embryos. Reproductive Toxicology, 34(2), 225–232. Retrieved from [Link]

-

Carotti, A., et al. (2024). Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. Molecules, 29(11), 2548. Retrieved from [Link]

-

Allan, R. J., & Watson, T. R. (1983). The metabolic and pharmacokinetic disposition of mebendazole in the rat. European Journal of Drug Metabolism and Pharmacokinetics, 8(4), 373–381. Retrieved from [Link]

-

Al-Shabib, N. A., et al. (2022). Exploring the molecular interaction of mebendazole with bovine serum albumin using multi-spectroscopic approaches and molecular docking. Scientific Reports, 12(1), 11624. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminoflubendazole. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed main metabolic pathways of ABZ in humans. Retrieved from [Link]

-

Dr. PKS & MPS Classes. (2022, May 27). Synthesis of Mebendazole. YouTube. Retrieved from [Link]

-

IJNRD. (n.d.). ALBENDAZOLE ANALOGUES: A COMPREHENSIVE STUDY ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Retrieved from [Link]

-

Wikipedia. (n.d.). Albendazole. Retrieved from [Link]

-

Fiveable. (n.d.). Mebendazole Definition. Retrieved from [Link]

-

Drobniewska, A., et al. (2015). Toxicity of anthelmintic drugs (fenbendazole and flubendazole) to aquatic organisms. Environmental Science and Pollution Research International, 22(16), 12457–12464. Retrieved from [Link]

-

Agatonovic-Kustrin, S., et al. (2002). Analysis of mebendazole polymorphs by Fourier transform IR spectrometry using chemometric methods. Journal of Pharmaceutical and Biomedical Analysis, 29(3), 477–484. Retrieved from [Link]

-

Voronin, K., & Sereda, Y. (2012). A Cell-Based Screen Reveals that the Albendazole Metabolite, Albendazole Sulfone, Targets Wolbachia. PLOS Pathogens. Retrieved from [Link]

-

Pinto, A., et al. (2018). Investigating albendazole desmotropes by solid-state NMR spectroscopy. Molecular Pharmaceutics, 15(7), 2771–2780. Retrieved from [Link]

-

Roldan, C., et al. (2019). Case Report: Analytically Confirmed Severe Albenzadole Overdose Presenting with Alopecia and Pancytopenia. The American Journal of Tropical Medicine and Hygiene, 101(6), 1365–1367. Retrieved from [Link]

-

Agatonovic-Kustrin, S., et al. (2008). Analysing the crystal purity of mebendazole raw material and its stability in a suspension formulation. International Journal of Pharmaceutics, 361(1-2), 243–250. Retrieved from [Link]

-

Palma, A., et al. (2022). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. Molecules, 27(9), 2948. Retrieved from [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

-

Neliti. (2022, April 9). Developing the analytical methods for the assay of anthelmintics (Albendazole) and anti- tuberculosis agents (Ethionamide) by ut. Retrieved from [Link]

-

Palma, A., et al. (2022). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. Molecules. Retrieved from [Link]

-

BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Liquid chromatographic determination of mebendazole and its metabolites, aminomebendazole and hydroxymebendazole, in eel muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Mebendazole? [synapse.patsnap.com]

- 5. Aminomebendazole | C14H11N3O | CID 40320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijirt.org [ijirt.org]

- 7. youtube.com [youtube.com]

- 8. Mebendazole - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Toxicologic studies on mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Developmental toxicity of albendazole and its three main metabolites in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Aminomebendazole in Parasitic Worms

Abstract: This guide provides a comprehensive technical overview of the mechanism of action of aminomebendazole, a benzimidazole-class anthelmintic, in parasitic worms. As specific literature on "aminomebendazole" is limited, this document establishes its mechanism through the extensively studied parent compound, mebendazole, and the broader benzimidazole family. The core of this mechanism is the selective inhibition of β-tubulin polymerization in helminths, leading to the disruption of microtubule-dependent cellular functions and eventual parasite death. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the molecular interactions, cellular consequences, resistance pathways, and the experimental protocols required for their investigation.

Introduction: The Benzimidazole Anthelmintics and Aminomebendazole

The benzimidazoles are a cornerstone class of broad-spectrum anthelmintic drugs used for over 40 years in both human and veterinary medicine to treat infections caused by parasitic worms (helminths), including nematodes (roundworms) and cestodes (tapeworms).[1][2] Prominent members of this class include mebendazole and albendazole. Their efficacy stems from a targeted disruption of the parasite's cellular infrastructure.

Aminomebendazole is a derivative of mebendazole, belonging to the same chemical family. While specific research focusing exclusively on aminomebendazole is not abundant in peer-reviewed literature, its structural analogy to mebendazole allows for a highly confident inference of its mechanism of action.[3][4] It is presumed to operate through the same well-documented pathway as its parent compound. This guide, therefore, elucidates the mechanism of aminomebendazole by detailing the established molecular and cellular biology of mebendazole's interaction with parasitic worms. The primary mode of action is the disruption of microtubule formation, which leads to a cascade of events culminating in parasite paralysis and death.[5][6]

The Primary Molecular Target: Parasitic β-Tubulin

The principal target for benzimidazole anthelmintics is β-tubulin , a subunit of the tubulin heterodimer which, along with α-tubulin, polymerizes to form microtubules.[5] Microtubules are essential cytoskeletal polymers involved in a multitude of critical cellular processes within the parasite, including:

-

Cell Division: Formation of the mitotic spindle for chromosome segregation.

-

Intracellular Transport: Serving as tracks for motor proteins carrying vesicles and organelles.

-

Nutrient Absorption: Maintenance of cell structure, particularly in the intestinal cells responsible for glucose uptake.[2][6]

-

Motility: Formation of core structures in cilia and flagella.

The selective toxicity of benzimidazoles, a crucial attribute for any effective antimicrobial agent, arises from their significantly higher binding affinity for parasite β-tubulin compared to mammalian β-tubulin.[7] This selectivity is attributed to amino acid variations between the helminth and host orthologs at the drug-binding site. The slow dissociation of mebendazole from nematode tubulin, in stark contrast to its rapid dissociation from mammalian tubulin, underpins its therapeutic window.[7]

The Core Mechanism: Inhibition of Microtubule Polymerization

The central event in the mechanism of action is the binding of the benzimidazole molecule to the colchicine-binding site on the β-tubulin subunit.[2] This interaction physically obstructs the polymerization process, preventing the tubulin heterodimers from assembling into protofilaments, the building blocks of microtubules.

The process can be summarized as follows:

-

Drug Binding: Aminomebendazole binds with high affinity to a specific site on the parasite's β-tubulin monomer.

-

Conformational Capping: This binding event "caps" the growing end of the microtubule, preventing the addition of further tubulin dimers.

-

Disruption of Dynamics: Microtubules are inherently dynamic structures, constantly undergoing phases of assembly and disassembly. By inhibiting polymerization, aminomebendazole shifts the equilibrium towards depolymerization.

-

Net Microtubule Loss: The result is a progressive loss of the parasite's cytoplasmic and spindle microtubules, leading to the collapse of microtubule-dependent functions.

The following diagram illustrates this inhibitory pathway.

Caption: Aminomebendazole's core mechanism of inhibiting microtubule formation.

Downstream Cellular Consequences in the Parasite

The depolymerization of microtubules triggers a cascade of cytotoxic effects that ultimately lead to the parasite's demise.

-

Impaired Glucose Uptake: The intestinal cells of parasitic worms are critical for absorbing glucose from the host. These cells rely on a robust microtubule network to maintain their absorptive structure. The collapse of this network severely impairs glucose uptake, leading to a depletion of glycogen stores and an energy crisis (ATP depletion).[5][6]

-

Inhibition of Cell Division: Without functional mitotic spindles, cell division halts. This is particularly detrimental to the parasite's reproductive capacity, as it blocks egg production and larval development.

-

Disruption of Secretion and Transport: The transport of secretory granules and other organelles along microtubule tracks is blocked. This disrupts processes essential for maintaining the parasite's tegument (its outer surface) and other vital functions.

-

Immobilization and Death: The cumulative effect of energy depletion, structural collapse, and functional paralysis leads to the immobilization and eventual death of the parasite, which is then expelled from the host.[5]

Mechanisms of Resistance

The primary mechanism of resistance to benzimidazoles in parasitic nematodes is genetic mutation in the gene encoding β-tubulin isotype-1.[8] Specific single nucleotide polymorphisms (SNPs) can lead to amino acid substitutions that reduce the binding affinity of the drug. Key mutations have been identified at specific codons:

-

Codon 200 (Phenylalanine → Tyrosine; F200Y): This is one of the most common resistance-associated mutations in parasitic nematodes. The substitution of a bulkier tyrosine residue is thought to sterically hinder the binding of benzimidazoles.

-

Codon 167 (Phenylalanine → Tyrosine; F167Y): Another well-documented mutation conferring resistance.

-

Codon 198 (Glutamic Acid → Alanine; E198A): This substitution also reduces drug binding affinity.

The reduced binding affinity means that a much higher drug concentration is required to achieve the same level of microtubule disruption, rendering standard doses ineffective.[9]

Experimental Protocols for Mechanistic Analysis

Investigating the mechanism of aminomebendazole requires a combination of in silico, in vitro, and cell-based assays. As a Senior Application Scientist, the recommendation is to follow a logical progression from computational prediction to biochemical validation.

In Silico Analysis: Molecular Docking

Causality: Before committing to wet-lab experiments, molecular docking provides a powerful, cost-effective method to predict if aminomebendazole can physically bind to the known target site on β-tubulin and to estimate its binding affinity relative to mebendazole. This validates the fundamental hypothesis.

Protocol: Predicting Aminomebendazole-Tubulin Interaction

-

Receptor Preparation:

-

Obtain a high-resolution 3D crystal structure of parasite β-tubulin. If a structure from the target parasite is unavailable, generate a homology model using a template from a closely related species.

-

Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules, adding polar hydrogens, and assigning atomic charges.[10]

-

-

Ligand Preparation:

-

Generate the 3D structure of aminomebendazole.

-

Minimize the ligand's energy and define its rotatable bonds.

-

-

Docking Simulation:

-

Define the binding site on β-tubulin based on the known colchicine-binding pocket.

-

Run the docking algorithm (e.g., AutoDock Vina) to predict the most stable binding poses of aminomebendazole within the site.

-

-

Analysis:

-

Analyze the predicted binding poses and the calculated binding energy (scoring function).

-

Compare the binding mode and energy of aminomebendazole to that of mebendazole and known resistance-conferring mutations (e.g., F200Y) to predict efficacy and potential resistance profiles.[10]

-

In Vitro Validation: Tubulin Polymerization Assay

Causality: This is the definitive biochemical assay to confirm that binding translates into functional inhibition. It directly measures the drug's ability to prevent the formation of microtubules from purified tubulin, providing quantitative data (IC₅₀) on its potency. A fluorescence-based method is recommended for its high sensitivity.

Protocol: Fluorescence-Based Tubulin Polymerization Inhibition Assay

-

Reagent Preparation:

-

Obtain highly purified (>99%) parasite tubulin.

-

Prepare a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and supplement it with 1 mM GTP and a fluorescent reporter (e.g., DAPI, which preferentially binds to polymerized microtubules).

-

Prepare serial dilutions of aminomebendazole. Include a known inhibitor (e.g., nocodazole) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

-

Assay Execution:

-

Pre-warm a fluorescence microplate reader to 37°C.

-

On ice, add the tubulin reaction mix to the wells of a 96-well plate.

-

Add the test compounds (aminomebendazole dilutions), positive control, and negative control to their respective wells.

-

Immediately place the plate in the pre-warmed reader and begin kinetic measurements of fluorescence intensity (e.g., every 30 seconds for 60-90 minutes).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

The negative control should produce a sigmoidal curve. An effective inhibitor like aminomebendazole will suppress the rate and maximum level of fluorescence.

-

Calculate the rate of polymerization (Vmax) for each concentration.

-

Determine the IC₅₀ value, which is the concentration of aminomebendazole required to inhibit tubulin polymerization by 50%.

-

The following diagram outlines the workflow for this critical assay.

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Quantitative Data Summary

The selective toxicity of benzimidazoles is rooted in differential binding kinetics. While specific data for aminomebendazole is unavailable, the data for mebendazole provides a clear benchmark for the expected therapeutic window.

| Compound | Target | Association Constant (k₁) (M⁻¹ min⁻¹) | Dissociation Constant (k₋₁) (min⁻¹) | Affinity Constant (Ka) (M⁻¹) | Source |

| Mebendazole | Haemonchus contortus Tubulin | (2.6 ± 0.3) x 10⁵ | (1.58 ± 0.02) x 10⁻³ | (1.6 ± 0.2) x 10⁸ | [7] |

| Mebendazole | Mammalian Tubulin | - | Rapid Dissociation | Significantly Lower Affinity | [7] |

This table highlights the slow dissociation and high affinity of mebendazole for parasite tubulin, which is the basis for its selective action.

Conclusion

The mechanism of action of aminomebendazole in parasitic worms is, by strong inference from its parent compound mebendazole, centered on the high-affinity binding to parasite-specific β-tubulin. This interaction inhibits microtubule polymerization, leading to a catastrophic failure of essential cellular functions, including nutrient absorption and cell division, ultimately resulting in parasite death. The selectivity of this class of drugs is a direct consequence of differential binding affinities between parasite and host tubulin. Understanding this mechanism is crucial for the development of new anthelmintic agents and for managing the growing challenge of drug resistance, which is primarily driven by mutations in the β-tubulin target. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of novel benzimidazole derivatives like aminomebendazole.

References

-

Navarrete-Vázquez, G., Yépez, L., Hernández-Campos, A., Tapia, A., Hernández-Luis, F., Cedillo, R., González, J., Martínez-Fernández, A., Martínez-Grueiro, M., & Castillo, R. (2003). Synthesis and antiparasitic activity of albendazole and mebendazole analogues. Bioorganic & Medicinal Chemistry, 11(21), 4615-4622. Available at: [Link]

-

Rathore, K., Ameta, U., Ojha, S., Sharma, R., & Talesara, G. L. (2007). Synthesis and Antibiotic Activity of Mebendazole Derivatives of Pharmacological Interest. E-Journal of Chemistry, 4(2), 166-172. Available at: [Link]

-

Talesara, G. L., et al. (2007). Synthesis and Antibiotic Activity of Mebendazole Derivatives of Pharmacological Interest. ResearchGate. Available at: [Link]

-

Navarrete-Vázquez, G., et al. (2003). Synthesis and antiparasitic activity of Albendazole and Mebendazole analogues. ResearchGate. Available at: [Link]

-

Elemental Chemistry. (2022). Albendazole and Mebendazole. Available at: [Link]

-

IJIRT. (n.d.). A Overview of Pharmacological Activities of Mebendazole as a potential Anthelmintic drug. Available at: [Link]

-

Puppala, M., & Dua, K. (2024). Mebendazole. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Al-Karmalawy, A. A., et al. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega. Available at: [Link]

-

World Journal of Pharmaceutical Research. (2019). SYNTHESIS, CHARACTERIZATION AND IN-VITRO ANTHELMINTIC ACTIVITY OF NOVEL 2(2-AMINOETHYL)-1H-BENZIMIDAZOLE DERIVATIVES. Available at: [Link]

-

Semantic Scholar. (n.d.). Figure 1 from Synthesis and antiparasitic activity of albendazole and mebendazole analogues. Available at: [Link]

-

IJNRD. (n.d.). ALBENDAZOLE ANALOGUES: A COMPREHENSIVE STUDY ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Mebendazole? Available at: [Link]

-

Sangster, N. C., & Prichard, R. K. (1996). Temperature dependent binding of mebendazole to tubulin in benzimidazole-susceptible and -resistant strains of Trichostrongylus colubriformis and Caenorhabditis elegans. International Journal for Parasitology, 26(7), 747-753. Available at: [Link]

-

Gill, J. H., & Lacey, E. (1992). The kinetics of mebendazole binding to Haemonchus contortus tubulin. International Journal for Parasitology, 22(7), 939-946. Available at: [Link]

-

Czarnecki, R., et al. (2022). Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. PubMed Central. Available at: [Link]

-

Wang, Y., et al. (2021). Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design. RSC Chemical Biology. Available at: [Link]

-

Bhattacharya, S., et al. (2021). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Albendazole? Available at: [Link]

Sources

- 1. ELEMENTAL CHEMISTRY: Albendazole and Mebendazole [elementalchemistry.in]

- 2. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and antiparasitic activity of albendazole and mebendazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Mebendazole? [synapse.patsnap.com]

- 6. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 7. The kinetics of mebendazole binding to Haemonchus contortus tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. Temperature dependent binding of mebendazole to tubulin in benzimidazole-susceptible and -resistant strains of Trichostrongylus colubriformis and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Investigating the biological activity of Aminomebendazole

Commencing Data Gathering

I'm starting a deep dive into Aminomebendazole, focusing on its mechanism, targets, and any biological activity, particularly anticancer. I'm focusing on collecting data to build a solid foundation.

Developing the Framework

I've transitioned from data gathering to structuring the technical guide on Aminomebendazole. I'm focusing on outlining the document's flow: introduction, mechanism, protocols, interpretation, and summary. Simultaneously, I'm designing clear, reproducible experimental protocols. Visuals and data summarization are also in progress.

Initiating Detailed Research

I'm now starting a detailed research phase, focusing on Aminomebendazole's biological activity. I'll prioritize identifying its mechanism, therapeutic targets, and any anticancer effects. Next, I'll search for established experimental protocols and signaling pathways. I'm focusing on collecting data for the technical guide's structure: introduction, mechanism, protocols, and data summary. Protocols will be designed to be clear and reproducible for easy understanding by experts in the field.

Analyzing MBZ's Activity

I've made a great start! My search brought up loads on MBZ's biological activity, especially its potential in cancer treatment. It's a goldmine of data on this benzimidazole anthelmintic and its exciting capabilities.

Investigating MBZ's Mechanisms

Now, I'm diving deeper into MBZ's molecular dance. The literature consistently highlights tubulin polymerization inhibition as a core mechanism, which I'm noting for direct relevance to aminomebendazole. Excitingly, I'm discovering pathways, like Girdin-mediated signaling, crucial to MBZ's anticancer prowess in ovarian cancer and its ability to modulate the immune system. This all seems directly applicable.

Expanding the Scope

I've hit a slight snag with the direct search for "Aminomebendazole." While MBZ provided rich context, information on the specific aminobenzimidazole derivative remains elusive. I'm noting the clear links with other similar benzimidazoles' mechanisms and am moving to broaden my search to related compounds. Specifically, I'm focusing on the Girdin signaling pathway and its anticancer relevance. I'm also reviewing experimental protocols.

Confirming Compound Identity

I've successfully identified "Aminomebendazole" as 2-amino -5-benzoylbenzimidazole based on new search results. My progress has been significant regarding chemical structure, though I still require specific research on the compound's biological activity.

Refining Activity Search

I'm making progress identifying Aminomebendazole. While structure is clear, finding specific biological data for Aminomebendazole itself is proving difficult. I've found broader 2-aminobenzimidazole activity and Mebendazole's relevance.

Analyzing Data Scarcity

I've clarified Aminomebendazole's structure and found 2-aminobenzimidazole activity data. Mebendazole's information is a strong foundation. However, Aminomebendazole-specific data is missing, including IC50 values and direct comparisons to Mebendazole. My plan now is to create a guide based on the knowledge of Mebendazole and other 2-aminobenzimidazoles, clearly stating the knowledge gaps.

Synthesizing Guide Content

I've integrated all the available information, especially around the similarities between Aminomebendazole and Mebendazole. My focus now is on drafting a detailed guide acknowledging data gaps while providing insights. I'm prioritizing clarity, ensuring inferences are clear and providing valuable experimental methods.

In Vitro Screening of Aminomebendazole's Biological Activity: A Technical Guide

<

Abstract

Mebendazole, a benzimidazole anthelmintic, has garnered significant attention for its repurposed anticancer properties. Its primary mechanism of action involves the disruption of microtubule polymerization by binding to the colchicine-binding site on β-tubulin.[1][2] This guide provides a comprehensive framework for the in vitro screening of Aminomebendazole, a derivative of mebendazole, to elucidate its biological activity. We will delve into a suite of assays designed to assess its antiparasitic, anticancer, and broader cellular effects, providing not just the "how" but the critical "why" behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of Aminomebendazole.

Introduction: The Rationale for Screening Aminomebendazole

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with compounds like albendazole and mebendazole being mainstays in treating helminth infections.[3][4] Their mechanism of action, the inhibition of tubulin polymerization, is a clinically validated strategy in both antiparasitic and anticancer therapies.[2][5] Mebendazole itself has shown potent cytotoxic effects against a variety of cancer cell lines, arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.[6][7][8]

Aminomebendazole, as a derivative, presents an opportunity to explore enhanced or novel biological activities. Modifications to the parent structure could influence its solubility, metabolic stability, target affinity, and overall efficacy. Therefore, a systematic in vitro screening approach is paramount to comprehensively profile its biological activity. This guide will outline a tiered screening cascade, beginning with primary assays to determine its core activities and progressing to more detailed mechanistic studies.

Tier 1: Primary Screening - Assessing Core Biological Activities

The initial phase of screening aims to cast a wide net, evaluating the fundamental antiparasitic and anticancer potential of Aminomebendazole.

Antiparasitic Activity Screening

Given its lineage, the primary hypothesis is that Aminomebendazole retains anthelmintic properties. In vitro assays for antiparasitic activity often face challenges due to the difficulty of mimicking the in vivo environment.[9] However, several well-established assays can provide valuable initial data.

Scientific Rationale: The ability of parasitic larvae to migrate is crucial for their life cycle and infectivity. This assay provides a functional measure of a compound's ability to impair this process. It is a sensitive method for assessing the activity of various anthelmintic classes.[10][11]

Experimental Workflow:

Figure 1: Workflow for the Larval Migration Inhibition Assay (LMIA).

Detailed Protocol:

-

Larval Preparation: Obtain infective-stage larvae of a relevant nematode species (e.g., Ascaris suum or Ascaridia galli).[10][11] Wash and suspend the larvae in a suitable culture medium.

-

Compound Incubation: In a 96-well plate, expose the larvae to a serial dilution of Aminomebendazole. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Mebendazole or Thiabendazole).[11]

-

Migration Assay: After a defined incubation period, transfer the contents of each well onto an agar plate.

-

Incubation: Incubate the plates to allow the larvae to migrate through the agar.

-

Quantification: After incubation, count the number of larvae that have successfully migrated to the surface.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the EC50 value (the concentration that inhibits 50% of larval migration).[10]

Anticancer Activity Screening: Cell Viability Assays

Scientific Rationale: The initial assessment of anticancer activity involves determining the compound's ability to reduce the viability of cancer cells. Tetrazolium reduction assays are a common and reliable method for this purpose.[12] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.

Two of the most frequently used tetrazolium-based assays are the MTT and XTT assays.[12] The core principle for both is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[12] The key difference lies in the solubility of the formazan product.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a water-insoluble purple formazan, requiring an additional solubilization step with an organic solvent like DMSO.[12]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Produces a water-soluble orange formazan, eliminating the need for solubilization and streamlining the protocol.[12][13]

Experimental Workflow (XTT Assay):

Figure 2: Workflow for the XTT Cell Viability Assay.

Detailed Protocol (XTT Assay):

-

Cell Seeding: Plate cancer cells (e.g., human lung cancer cell lines, ovarian cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.[6][14]

-

Compound Treatment: Treat the cells with a serial dilution of Aminomebendazole. Include a vehicle control and a positive control (e.g., Mebendazole or Paclitaxel).

-

Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a CO₂ incubator.[14]

-

Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[15]

-

XTT Addition: Add the activated XTT solution to each well.

-

Incubation: Incubate the plate for approximately 4 hours at 37°C.[15]

-

Absorbance Reading: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Summarize the IC50 values of Aminomebendazole in a table for easy comparison across different cell lines and time points.

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| Lung Cancer (e.g., A549) | Experimental Value | Experimental Value | Experimental Value |

| Ovarian Cancer (e.g., OVCAR3) | Experimental Value | Experimental Value | Experimental Value |

| Colon Cancer (e.g., HCT-116) | Experimental Value | Experimental Value | Experimental Value |

| Normal Fibroblast (e.g., WI-38) | Experimental Value | Experimental Value | Experimental Value |

Note: Including a non-cancerous cell line is crucial to assess for selective toxicity.[6][7]

Tier 2: Mechanistic Elucidation

Once the primary screening confirms biological activity, the next step is to investigate the underlying mechanisms of action.

In Vitro Tubulin Polymerization Assay

Scientific Rationale: Given that Mebendazole's primary mechanism is the inhibition of tubulin polymerization, it is essential to determine if Aminomebendazole acts similarly.[1][2][16] This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[17] The polymerization process is typically monitored by an increase in fluorescence due to the incorporation of a fluorescent reporter into the growing microtubules.[17][18]

Experimental Workflow:

Figure 3: Workflow for the In Vitro Tubulin Polymerization Assay.

Detailed Protocol:

-

Reagent Preparation: On ice, prepare a tubulin reaction mix containing purified tubulin (e.g., porcine or bovine), a general tubulin buffer, GTP, and a fluorescent reporter.[17][19]

-

Compound and Control Preparation: Prepare 10x stocks of Aminomebendazole, a known polymerization inhibitor (e.g., Nocodazole or Colchicine), a polymerization enhancer (e.g., Paclitaxel), and a vehicle control in the assay buffer.[17][20]

-

Assay Setup: In a pre-warmed 96-well plate, add the 10x compound and control solutions to the appropriate wells.

-

Initiation of Polymerization: To start the reaction, add the ice-cold tubulin reaction mix to each well.[17]

-

Fluorescence Monitoring: Immediately place the plate in a pre-warmed microplate reader and monitor the fluorescence intensity over time.

-

Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves.[17] Compounds that inhibit polymerization will show a decrease in the rate and extent of fluorescence increase, while enhancers will show the opposite effect.[21]

In Vitro Kinase Assay

Scientific Rationale: Beyond tubulin, benzimidazoles can modulate the activity of various protein kinases, which are crucial regulators of cellular processes.[22] An in vitro kinase assay can determine if Aminomebendazole directly inhibits the activity of specific kinases that are often dysregulated in cancer, such as those in the MAPK/ERK pathway.[22]

Experimental Workflow (TR-FRET based):

Figure 4: Workflow for a TR-FRET based In Vitro Kinase Assay.

Detailed Protocol:

-

Reaction Setup: In a suitable assay plate, combine the kinase, a specific biotinylated peptide substrate, and ATP in a kinase reaction buffer.[22]

-

Inhibitor Addition: Add a serial dilution of Aminomebendazole or a known kinase inhibitor as a positive control.

-

Kinase Reaction: Incubate the plate at room temperature or 30°C to allow the kinase to phosphorylate the substrate.[23]

-

Reaction Termination and Detection: Stop the reaction and add the detection reagents, which typically include a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665).[22]

-

Signal Measurement: After a final incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in the signal indicates kinase inhibition.[22]

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

Conclusion and Future Directions

This guide outlines a structured, multi-tiered approach to the in vitro screening of Aminomebendazole. The successful execution of these assays will provide a robust dataset characterizing its antiparasitic and anticancer activities, as well as its primary mechanisms of action. Positive results from this in vitro screening cascade would provide a strong rationale for advancing Aminomebendazole to more complex cell-based assays, such as cell cycle analysis and apoptosis assays, and ultimately to in vivo studies in animal models. The insights gained from these foundational studies are critical for guiding the future development of Aminomebendazole as a potential therapeutic agent.

References

-

In vitro kinase assay. Protocols.io. Available from: [Link]

-

High-content approaches to anthelmintic drug screening. PMC - NIH. Available from: [Link]

-

MTT assay. Wikipedia. Available from: [Link]

-

Tubulin Polymerization Assay. Bio-protocol. Available from: [Link]

-

In vitro NLK Kinase Assay. PMC - NIH. Available from: [Link]

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

-

In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Available from: [Link]

-

Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton. Available from: [Link]

-

In vitro kinase assay. Bio-protocol. Available from: [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. Available from: [Link]

-

An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum. PubMed. Available from: [Link]

-

Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology | Cambridge Core. Available from: [Link]

-

Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Cambridge University Press & Assessment. Available from: [Link]

-

Anthelmintic drug discovery: target identification, screening methods and the role of open science. PubMed Central. Available from: [Link]

-

Mebendazole. StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

-

Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update. PMC. Available from: [Link]

-

in Vivo and in Vitro Cancer Cell Lines Both Mebendazole Elicits a Potent Antitumor Effect on Human. Clinical Cancer Research. Available from: [Link]

-

Mebendazole elicits a potent antitumor effect on human cancer cell lines both in vitro and in vivo. MD Anderson Cancer Center. Available from: [Link]

-

Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. MDPI. Available from: [Link]

-

Selective Targeting of Tumorigenic Cancer Cell Lines by Microtubule Inhibitors. PLOS One. Available from: [Link]

-

Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Publishing. Available from: [Link]

-

Mebendazole elicits a potent antitumor effect on human cancer cell lines both in vitro and in vivo. PubMed. Available from: [Link]

-

Synthesis and biological evaluation of aminobenzimidazole derivatives with a phenylcyclohexyl acetic acid group as anti-obesity and anti-diabetic agents. PubMed. Available from: [Link]

-

Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central. Available from: [Link]

-

What is the mechanism of Mebendazole?. Patsnap Synapse. Available from: [Link]

-

Tubulin and microtubules as targets for anticancer drugs. ResearchGate. Available from: [Link]

-

Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis. NIH. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available from: [Link]

-

Synthesis and antiparasitic activity of albendazole and mebendazole analogues. PubMed. Available from: [Link]

-

Antiparasitic Drugs. StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

-

ALBENDAZOLE ANALOGUES: A COMPREHENSIVE STUDY ON SYNTHESIS AND BIOLOGICAL ACTIVITY.. IJNRD. Available from: [Link]

-

Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC - NIH. Available from: [Link]

-

Synthesis, Characterization and Antiparasitic Activity of Organometallic Derivatives of the Anthelmintic Drug Albendazole. Request PDF - ResearchGate. Available from: [Link]

-

What is the mechanism of Albendazole?. Patsnap Synapse. Available from: [Link]

-

Improved antiparasitic effects of mebendazole using chitosan and zinc oxide nanocomposites for drug delivery in Trichinella spiralis infected mice during the muscular phase. PubMed. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. PubMed. Available from: [Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. Available from: [Link]

-

(PDF) Biology-Oriented Drug Synthesis (BIODS), Structural Characterization and Bioactivities of Novel Albendazole Derivatives. ResearchGate. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of Amidobenzimidazole Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists. PubMed. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 5. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches [mdpi.com]

- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. Mebendazole elicits a potent antitumor effect on human cancer cell lines both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]

- 12. benchchem.com [benchchem.com]

- 13. biotium.com [biotium.com]

- 14. Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 16. What is the mechanism of Mebendazole? [synapse.patsnap.com]

- 17. benchchem.com [benchchem.com]

- 18. maxanim.com [maxanim.com]

- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]

- 21. MTT assay - Wikipedia [en.wikipedia.org]

- 22. benchchem.com [benchchem.com]

- 23. In vitro kinase assay [protocols.io]

Aminomebendazole as a Potential Anti-Cancer Agent: A Technical Guide for Drug Development Professionals

Foreword: The Untapped Potential of Benzimidazoles in Oncology

The serendipitous discovery of the anti-cancer properties of drugs initially developed for other indications, a strategy known as drug repurposing, offers a promising avenue to accelerate the development of novel cancer therapies. Within this paradigm, the benzimidazole class of anthelmintics has emerged as a particularly compelling area of research. Mebendazole (MBZ), a widely used anti-parasitic agent, has garnered significant attention for its potent anti-neoplastic activities, demonstrated in a robust body of preclinical research and early-phase clinical trials.[1][2] This guide delves into the potential of a structurally related compound, aminomebendazole, as a next-generation anti-cancer agent. Due to the limited public data on aminomebendazole's anti-cancer profile, we will leverage the extensive knowledge of mebendazole's mechanism of action and anti-tumor effects as a foundational framework to explore the prospective therapeutic value of aminomebendazole and to outline a clear path for its preclinical and clinical development.

Chemical and Pharmacological Profiles: A Tale of Two Benzimidazoles

Mebendazole and aminomebendazole share a common benzimidazole core structure, which is crucial for their biological activity. However, key differences in their functional groups may influence their pharmacological properties, including potency, selectivity, and metabolic stability.

Mebendazole (MBZ) is methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate. It is characterized by a carbamate group at the 2-position of the benzimidazole ring.

Aminomebendazole , also known as 2-Amino-5-benzoylbenzimidazole, has a primary amine group at the 2-position.[3][4] This structural alteration results in a different chemical entity with potentially distinct biological activities. Notably, aminomebendazole has been described as a novel heterocyclic NF-κB inhibitor, suggesting a potential mechanism of action that could be highly relevant in oncology.[5]

| Feature | Mebendazole | Aminomebendazole |

| Chemical Formula | C16H13N3O3 | C14H11N3O |

| Molecular Weight | 295.29 g/mol | 237.26 g/mol [3] |

| Key Functional Group | Methyl carbamate | Primary amine |

| Known Anti-Cancer MOA | Microtubule disruption, anti-angiogenic | Potentially NF-κB inhibition[5] |

The pharmacokinetic profile of mebendazole is characterized by poor oral bioavailability due to extensive first-pass metabolism.[2] However, it has been shown to cross the blood-brain barrier and achieve therapeutically relevant concentrations in tumor tissues.[6][7] The pharmacokinetic properties of aminomebendazole remain to be elucidated and will be a critical aspect of its preclinical development.

The Core Anti-Cancer Mechanism of Benzimidazoles: Insights from Mebendazole

The primary anti-cancer mechanism of mebendazole is its ability to disrupt microtubule dynamics, a validated target for many established chemotherapeutic agents.[1][8]

Mebendazole binds to the colchicine-binding domain of β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][9] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately induces apoptosis.[2][10] The selectivity of mebendazole for tumor cells over normal cells is a key aspect of its therapeutic potential.[1]

Beyond microtubule disruption, mebendazole has been shown to exert its anti-cancer effects through a variety of other mechanisms, including:

-

Anti-angiogenesis: Mebendazole can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, in part by down-regulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][11]

-

Inhibition of Pro-survival Signaling: It can modulate several signaling pathways critical for cancer cell survival and proliferation, such as the MAPK/ERK and c-MYB pathways.[7]

-

Induction of Apoptosis: Mebendazole can induce programmed cell death through both p53-dependent and independent pathways.[10]

Caption: Mebendazole's primary anti-cancer mechanisms.

Pivotal Preclinical Evidence: Mebendazole's Broad Anti-Tumor Activity

An extensive body of preclinical research has demonstrated the efficacy of mebendazole across a wide range of cancer types, both in vitro and in vivo.

In Vitro Studies

Mebendazole has shown potent cytotoxic effects against numerous cancer cell lines, with IC50 values often in the sub-micromolar range.[1]

| Cancer Type | Cell Lines | Key Findings | Reference |

| Glioblastoma | 060919, GL261 | Inhibition of tubulin polymerization, cytotoxicity with IC50 ~0.1-0.3 µM. | [7][12] |

| Melanoma | M-14, A-375 | Induction of apoptosis, dose-dependent cytotoxicity with an average IC50 of 0.32 µM. | [1][7] |

| Lung Cancer | H460 | G2/M arrest, induction of apoptosis, IC50 of ~0.16 µM. | [1] |

| Colorectal Cancer | HT29, SW480 | Reduction in cell viability and tumor spheroid formation. | [7] |

| Ovarian Cancer | MES-OV, ES2, A2780 | Nanomolar growth inhibition, p53-independent induction of p21 and tubulin depolymerization. | [13] |

| Breast Cancer | MDA-MB-231, SUM159, MCF-7 | Inhibition of HIF-1α and HIF-2α transcriptional activity under hypoxic conditions. | [14] |

| Adrenocortical Carcinoma | H295R, SW-13 | Dose-dependent growth arrest with IC50 of 0.23 µM and 0.27 µM, respectively. | [1] |

| Gastric Cancer | Patient-derived cell lines | Disruption of microtubule structure, inhibition of invasion and migration at 0.1 µM. | [7] |

In Vivo Studies

Animal models have consistently shown that oral administration of mebendazole can significantly inhibit tumor growth and metastasis without significant toxicity.[15]

-

Glioblastoma: In orthotopic mouse models, mebendazole treatment significantly extended survival.[12]

-

Melanoma: In a human M-14 melanoma xenograft model, oral mebendazole inhibited tumor growth as effectively as temozolomide.[16]

-

Lung Cancer: Mebendazole strongly inhibited the growth of human tumor xenografts and reduced the number and size of tumors in an experimental lung metastasis model.[17]

-

Colon Cancer: In a preclinical model, mebendazole combined with a non-steroidal anti-inflammatory drug reduced tumor initiation.[11]

-

Breast Cancer: Mebendazole significantly reduced breast cancer metastasis to the lung and liver in preclinical models.[14]

Experimental Protocols for Assessing Anti-Cancer Activity

The following protocols, based on methodologies used in mebendazole research, provide a framework for evaluating the anti-cancer potential of aminomebendazole.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of aminomebendazole on cancer cell lines.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of aminomebendazole in culture medium.

-

Remove the old medium from the wells and add 100 µL of the aminomebendazole dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

Objective: To assess the direct effect of aminomebendazole on tubulin polymerization.[18]

Protocol:

-

Use a commercially available fluorescence-based tubulin polymerization assay kit.[17][19]

-

Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.

-

Add serial dilutions of aminomebendazole to the wells of a 96-well plate. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.

-

Initiate the polymerization reaction by adding the tubulin reaction mixture to the wells and incubating at 37°C.

-

Monitor the fluorescence intensity over time using a microplate reader.

-

Plot the fluorescence intensity versus time to generate polymerization curves and quantify the inhibitory or enhancing effects of aminomebendazole.

In Vivo Xenograft Model Study

Objective: To evaluate the in vivo anti-tumor efficacy of aminomebendazole.[15]

Protocol:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD-SCID Gamma mice).[14]

-

Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer aminomebendazole orally at various doses daily or on alternate days. The control group receives the vehicle.

-

Measure tumor volume and mouse body weight every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Caption: A streamlined workflow for preclinical evaluation.

The Clinical Landscape: Lessons from Mebendazole

While large-scale clinical trials are still ongoing, the existing clinical data for mebendazole provides a strong rationale for the clinical investigation of related compounds.

-

Case Reports: There are documented case reports of long-term tumor control in patients with metastatic adrenocortical carcinoma and colon cancer treated with mebendazole.[1]

-

Phase I Trials: A phase I trial in adults with high-grade glioma demonstrated that mebendazole is safe and well-tolerated at high doses.[14][20]

-

Ongoing Trials: Several clinical trials are currently investigating the efficacy of mebendazole in various cancers, including gastrointestinal cancer, colon cancer, and acute myeloid leukemia.[21][22][23]

Future Directions for Aminomebendazole Research

Given the promising, albeit limited, information on aminomebendazole, a structured research program is warranted to fully elucidate its anti-cancer potential.

-

Head-to-Head In Vitro Studies: Directly compare the cytotoxicity of aminomebendazole and mebendazole across a panel of cancer cell lines representing diverse tumor types.

-

Mechanism of Action Studies: Investigate whether aminomebendazole also acts as a microtubule-disrupting agent. Further explore its potential as an NF-κB inhibitor and its impact on cancer-related inflammatory pathways.

-

Pharmacokinetic and Toxicology Studies: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of aminomebendazole. Conduct comprehensive toxicology studies to establish a safe dose range for in vivo experiments.

-

In Vivo Efficacy Studies: Evaluate the anti-tumor efficacy of aminomebendazole in relevant xenograft and patient-derived xenograft (PDX) models.

-

Combination Studies: Investigate the potential synergistic effects of aminomebendazole with standard-of-care chemotherapies and targeted agents.

Conclusion: A Promising New Frontier in Benzimidazole-Based Cancer Therapy

The repurposing of the benzimidazole anthelmintic mebendazole has unveiled a powerful new class of anti-cancer agents with a well-defined mechanism of action and a favorable safety profile. Aminomebendazole, a structurally related compound, stands as a promising candidate for further investigation. Its distinct chemical structure and potential as an NF-κB inhibitor suggest that it may possess unique anti-cancer properties. The comprehensive preclinical and emerging clinical data for mebendazole provide a clear and compelling roadmap for the systematic evaluation of aminomebendazole. Further research into this novel compound could lead to the development of a new, effective, and accessible therapeutic option for a wide range of malignancies.

References

-

Emerging Perspectives on the Antiparasitic Mebendazole as a Repurposed Drug for the Treatment of Brain Cancers. (n.d.). MDPI. Retrieved December 30, 2025, from [Link]

-

Pantziarka, P., Bouche, G., Meheus, L., Sukhatme, V., & Sukhatme, V. P. (2014). Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent. ecancermedicalscience, 8, 443. [Link]

-

KALE, P., THAKUR, S., & DE, A. (2024). Repurposing of Mebendazole as an Anticancer Agent: A Review. Research Journal of Pharmacy and Technology, 17(5), 2351-2355. [Link]

-

Aziz, M. A., & Mah, S. A. (2020). Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer. Gynecologic Oncology, 159, 17-17. [Link]

-

Aziz, M. A., & Mah, S. A. (2020). Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer. Gynecologic oncology, 159(3), 856-865. [Link]

-

Tubulin Polymerization Assay. (n.d.). Bio-protocol. Retrieved December 30, 2025, from [Link]

-

Guerini, A. E., Triggiani, L., Maddalo, M., Ciocca, V., & Ghedini, V. (2019). Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature. Cancers, 11(9), 1284. [Link]

-

Sherief Abd-Elsalam. (2019). Mebendazole as Adjuvant Treatment for Colon Cancer. clinicaltrials.gov. [Link]

-

Gallia, G. (2018). ATNT-21: PRECLINICAL AND INITIAL PHASE 1 EXPERIENCE FOR USE OF MEBENDAZOLE AS UP FRONT THERAPY FOR HIGH GRADE GLIOMA. Neuro-Oncology, 20(suppl_6), vi11-vi11. [Link]

-

Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Cytoskeleton. Retrieved December 30, 2025, from [Link]

-

Mebendazole or Fenbendazole. (2025, April 9). CancerChoices. Retrieved December 30, 2025, from [Link]

-

Aminomebendazole. (n.d.). PubChem. Retrieved December 30, 2025, from [Link]

-

Bai, R. Y., Staedtke, V., Aprhys, C. M., Gallia, G. L., & Riggins, G. J. (2011). Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme. Neuro-oncology, 13(9), 974-982. [Link]

-

Mebendazole or Fenbendazole. (2025, April 9). CancerChoices. Retrieved December 30, 2025, from [Link]

-